molecular formula C8H7N7O B13562634 2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine

2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine

Cat. No.: B13562634
M. Wt: 217.19 g/mol
InChI Key: ABNZWLHJBSTFHF-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine is an organic compound belonging to the class of 1,3,5-triazine-2,4-diamines. These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine can be achieved through various methods. One approach involves the use of enaminonitriles and benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the use of microwave-assisted synthesis and other high-efficiency methods could be scaled up for industrial applications. The choice of method would depend on the desired purity, yield, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazine derivatives, while substitution reactions can introduce different functional groups to the triazine ring.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine involves its interaction with specific molecular targets. For example, it acts as an adenosine receptor antagonist, binding to the A2A receptor with high affinity . This interaction can modulate various signaling pathways, leading to its potential therapeutic effects.

Properties

Molecular Formula

C8H7N7O

Molecular Weight

217.19 g/mol

IUPAC Name

2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine

InChI

InChI=1S/C8H7N7O/c9-6-12-7(10)15-8(13-6)11-5(14-15)4-2-1-3-16-4/h1-3H,(H4,9,10,11,12,13,14)

InChI Key

ABNZWLHJBSTFHF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NC(=NC3=N2)N)N

Origin of Product

United States

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